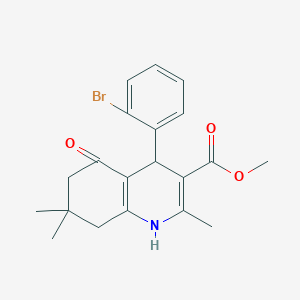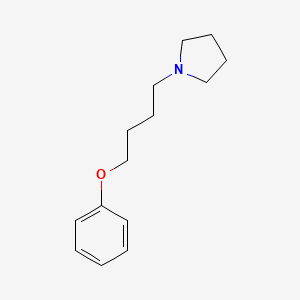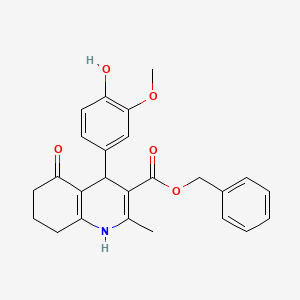
1-phenyl-4-(4-propoxybenzylidene)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(4-propoxybenzylidene)-3,5-pyrazolidinedione, commonly known as PPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPD is a member of the pyrazolidinedione family of compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of PPD is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, pain, and cancer growth and proliferation. PPD has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. PPD has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PPD has been found to have a range of biochemical and physiological effects. PPD has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. PPD has also been found to reduce pain in animal models of inflammation and pain. Additionally, PPD has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of PPD for lab experiments is its relatively low toxicity. PPD has been found to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of PPD is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on PPD. One area of research is the development of PPD analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of PPD in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of PPD and its potential applications in cancer research.
合成法
PPD can be synthesized through a multi-step process that involves the condensation of 4-propoxybenzaldehyde with ethyl acetoacetate to form the intermediate 4-propoxychalcone. The 4-propoxychalcone is then reacted with hydrazine hydrate to form the pyrazoline intermediate, which is subsequently cyclized with acetic anhydride to yield PPD.
科学的研究の応用
PPD has been extensively studied for its potential applications in scientific research. One of the major areas of research for PPD has been its anti-inflammatory and analgesic properties. PPD has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. PPD has also been studied for its potential applications in cancer research. PPD has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, PPD has been found to have neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4E)-1-phenyl-4-[(4-propoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-12-24-16-10-8-14(9-11-16)13-17-18(22)20-21(19(17)23)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDIBLVALDVRCF-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-phenyl-4-[(4-propoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)

![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)



![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)